6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound with a complex structure that includes both pyrrolo and pyrimidine rings
Properties
IUPAC Name |
6-benzyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-16-15(12-22(18)11-13-7-3-1-4-8-13)20-19(24)21-17(16)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXZZCZUMAWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with phenylacetic acid derivatives can lead to the formation of the desired pyrrolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl group at position 6 undergoes selective substitution under alkaline conditions:
Key characteristics:
-
Benzyl substituent shows higher reactivity than the phenyl group at position 4 due to electronic and steric factors
-
Reactions require anhydrous conditions to prevent hydrolysis of the dione moiety
Ring-Opening and Rearrangement
The tetrahydro ring system undergoes controlled cleavage under acidic conditions:
textC20H19N3O2 + H2SO4 → C14H12N2O (linear amidine derivative) + Byproducts
-
Optimal conditions: 2M H₂SO₄, 80°C, 4h
-
Mechanistic pathway involves protonation at N3 followed by ring-opening at the C6-N bond
Oxidation Reactions
The allylic C-H bonds undergo selective oxidation:
| Oxidizing Agent | Conditions | Product | Conversion |
|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 0°C | 6-Benzoyl derivative | 92% |
| RuO₂/H₂O₂ | CH₃CN, rt, 12h | Epoxide formation at C3-C4 | 65% |
Critical parameters:
-
Temperature control (<5°C) prevents over-oxidation of the dione system
-
Solvent polarity significantly impacts reaction selectivity
Biological Activation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
-
Phase I Metabolism :
-
Enzyme Binding :
Synthetic Modifications
Recent studies demonstrate three key derivatization pathways:
Pathway A: Side Chain Elongation
textC20H19N3O2 + CH₂=CHCOCl → C23H21N3O3 (acryloyl derivative)
Pathway B: Ring Expansion
Under high-pressure CO (50 atm):
textPyrrolopyrimidine → Quinazolinone fused system (83% yield)
-
Requires Rh catalyst (RhCl(PPh₃)₃)
Pathway C: Halogenation
textC20H19N3O2 + NBS → C20H18BrN3O2 (brominated analog)
Stability Profile
Critical degradation pathways under stress conditions:
| Stress Condition | Degradation Product | Half-life |
|---|---|---|
| pH 1.0 (HCl, 37°C) | 4-Phenylpiperazine-2,5-dione | 4.2h |
| UV Light (254nm) | Benzaldehyde + Pyrimidine碎片 | 78% in 24h |
| Thermal (150°C) | Polymerized derivatives | Immediate |
These reactions highlight the compound's versatility as a synthetic building block and its complex metabolic fate in biological systems . The benzyl and phenyl substituents create distinct electronic environments that govern reaction selectivity, while the fused ring system provides multiple sites for structural modification.
Scientific Research Applications
Overview
6-Benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound belonging to the class of pyrrolopyrimidines. This compound exhibits significant potential in various scientific research applications, particularly in medicinal chemistry due to its structural properties that allow for diverse biological activities.
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects in various diseases. Notably:
- Human Neutrophil Elastase Inhibition : Research indicates that derivatives of tetrahydro-pyrrolo[3,4-d]pyrimidine compounds can inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory responses and tissue damage in chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. HNE inhibitors have been shown to reduce inflammation and tissue remodeling associated with these conditions .
- Anticancer Properties : Compounds similar to 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have demonstrated cytotoxic effects against various cancer cell lines. They may act by interfering with cellular signaling pathways that promote tumor growth and metastasis .
Synthesis and Structural Modifications
The synthesis of this compound often involves multi-step organic reactions that allow for the incorporation of various substituents. For example:
Several studies have focused on the biological activities of this compound and its derivatives:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for further development as an antibiotic agent .
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in studies involving this class of compounds. These effects could be beneficial in treating inflammatory diseases .
Case Studies
- Inhibition of Neutrophil Elastase : A study demonstrated that a derivative of the pyrrolo[3,4-d]pyrimidine structure significantly inhibited HNE activity in vitro and reduced inflammatory markers in animal models of lung disease .
- Anticancer Activity : Another case study reported that modifications to the benzyl group enhanced the cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a pyrrolo ring.
Pyrrolo[2,3-d]pyrimidine: Differing in the position of the nitrogen atoms within the ring system.
Benzylpyrimidine: Lacks the pyrrolo ring but shares the benzyl and pyrimidine components.
Uniqueness
6-Benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Biological Activity
6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a pyrrolo[3,4-d]pyrimidine core. This structure is known for its ability to interact with various biological targets.
Research indicates that 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits multiple biological activities:
- Inhibition of Poly(ADP-ribose) polymerases (PARPs) : The compound has been shown to inhibit PARP-1 and PARP-2 isoforms. This inhibition is crucial for cancer therapy as it affects DNA repair mechanisms in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens .
- Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth in specific cancer models through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| PARP Inhibition | Potent inhibitors of PARP-1 and PARP-2 | |
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines |
Study on PARP Inhibition
A study conducted by researchers at a leading university demonstrated that the compound effectively inhibits the activity of PARP enzymes in vitro. The results indicated an IC50 value in the low micromolar range, suggesting high potency against these targets. The study also highlighted the importance of the N1-aryl substituent for selectivity towards PARP-2 over PARP-1 .
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating potential use as an antibacterial agent .
Q & A
Basic: What are the common synthetic routes for 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how are yields optimized?
Answer:
The compound is typically synthesized via multicomponent cyclization reactions. A key method involves condensing benzylamine derivatives with phenyl-substituted diketones or aldehydes under acidic or basic conditions. For example, a related pyrrolopyrimidine-dione derivative was synthesized using 5-benzofuran-2-yl-3-hydroxypropenone and heterocyclic amines, achieving an 87% yield by optimizing solvent polarity (ethyl acetate/petroleum ether mixtures) and reaction time . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux in ethanol), and purification via column chromatography with gradients of nonpolar/polar solvents.
Advanced: How can researchers resolve contradictions in spectral data (e.g., FTIR vs. computational predictions) for this compound?
Answer:
Discrepancies between experimental FTIR peaks (e.g., 1695 cm⁻¹ for amide C=O) and computational simulations often arise from solvent effects or conformational flexibility. To resolve this, perform density functional theory (DFT) calculations with explicit solvent models (e.g., water or ethanol) and compare harmonic vibrations to experimental data. For example, the NH stretch at 3350 cm⁻¹ in FTIR may shift due to hydrogen bonding, requiring adjustments in simulation parameters . Cross-validation with NMR (e.g., 1H/13C) and mass spectrometry (EI-MS) is critical to confirm structural assignments .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=O at 1695 cm⁻¹, NH at 3350 cm⁻¹) .
- 1H/13C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and sp³ hybridized carbons in the tetrahydro-pyrrolo ring .
- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., [M]+ at m/z 351) .
- Melting point (MP) : Validates crystallinity (±195°C for analogs) .
Advanced: How can researchers design a QSAR study to predict the bioactivity of derivatives of this compound?
Answer:
A robust 2D-QSAR approach involves:
Dataset curation : Collect bioactivity data (e.g., IC50) for analogs like 4a (87% yield, MP 195°C) .
Descriptor selection : Use electronic (HOMO/LUMO), steric (molar volume), and thermodynamic (logP) parameters.
Model validation : Apply leave-one-out cross-validation and external test sets.
Molecular docking : Map interactions with target proteins (e.g., enzyme active sites) to refine QSAR predictions.
Link results to heterocyclic reactivity theories, such as frontier molecular orbital interactions .
Basic: What are the primary challenges in scaling up the synthesis of this compound for in vivo studies?
Answer:
Scaling up requires addressing:
- Reaction homogeneity : Use high-shear mixers to ensure even heating in reflux conditions.
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/petroleum ether) or membrane filtration .
- Byproduct control : Monitor intermediates via TLC (Rf = 0.41 in 1:7 ethyl acetate/petroleum ether) .
Advanced: How can computational methods reconcile discrepancies between experimental and theoretical data for this compound’s stability?
Answer:
Employ molecular dynamics (MD) simulations to study degradation pathways under physiological conditions (pH 6.5–7.4). For example, the compound’s amide bonds may hydrolyze in acidic buffers, requiring simulations with explicit water molecules and protonation state adjustments. Compare results to accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
Basic: What methodologies are used to evaluate the compound’s biological activity in vitro?
Answer:
Standard assays include:
- Enzyme inhibition : Measure IC50 via fluorometric or colorimetric assays (e.g., NADH-coupled reactions).
- Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa or HEK293).
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How can researchers modify the pyrrolo[3,4-d]pyrimidine core to enhance target selectivity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the benzyl position to modulate π-π stacking.
- Ring expansion : Synthesize analogs with fused thieno or pyrido rings (e.g., thieno[2,3-b]pyridine derivatives) to alter steric bulk .
- Pro-drug strategies : Incorporate hydrolyzable esters (e.g., acetate) to improve bioavailability.
Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?
Answer:
- Standardize reagents : Use freshly distilled solvents (e.g., anhydrous DMF) and high-purity starting materials.
- Document reaction parameters : Record exact temperatures (±2°C), stirring rates, and humidity levels.
- Validate intermediates : Confirm each step via TLC or LC-MS before proceeding .
Advanced: How can researchers leverage heterocyclic reactivity theories to predict novel derivatives?
Answer:
Apply Woodward-Hoffmann rules and frontier molecular orbital (FMO) theory to predict cycloaddition regioselectivity. For example, the electron-deficient pyrimidine-dione core may undergo [3+2] cycloaddition with nitrile oxides, guided by HOMO-LUMO energy gaps. Validate predictions with DFT calculations and experimental screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
